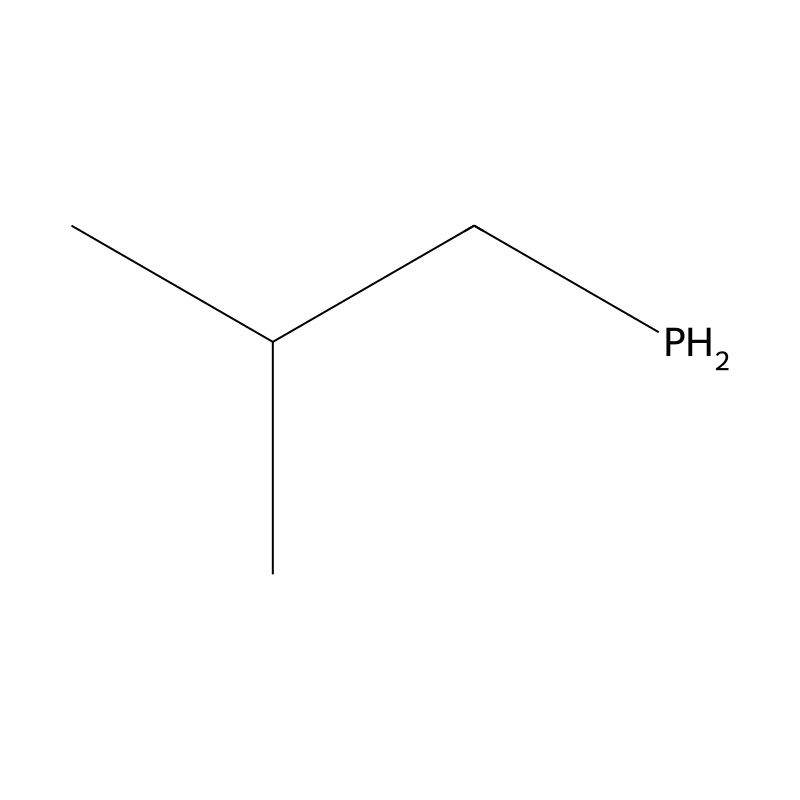

Phosphine, (2-methylpropyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radical Reactions Promoted by Trivalent Tertiary Phosphines

Application Summary

Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations in both racemic and enantioselective fashions.

Methods of Application

Results or Outcomes

The Chemistry of Phosphines in Constrained, Well-Defined Microenvironments

Application Summary

Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts.

Methods of Application

Results or Outcomes

The microenvironment within such constructs leads to reactivity modification.

Use as Mild Reducing Agents

Application Summary

Methods of Application

Results or Outcomes

These phosphines have been found to be effective in reducing disulfides.

Use as Deoxygenative Reagents

Application Summary

Tertiary phosphines are used as deoxygenative reagents in organic synthesis.

Methods of Application

The specific methods of application can vary depending on the particular reaction being carried out.

Results or Outcomes

The use of these phosphines can lead to the successful deoxygenation of various organic compounds.

Phosphine, (2-methylpropyl)- is an organophosphorus compound with the chemical formula C₄H₁₁P. It belongs to a class of compounds known as phosphines, which are characterized by the presence of phosphorus bonded to organic groups. Specifically, this compound features a phosphorus atom bonded to two 2-methylpropyl groups and one hydrogen atom. Phosphine compounds are generally known for their malodorous nature and can be highly flammable and toxic, depending on their structure and substituents .

- Oxidation: It can be oxidized to form phosphine oxides or phosphonic acids. For example:

- Protonation: In acidic conditions, it can form phosphonium ions:

- Deprotonation: With strong bases, it can yield phosphide derivatives:

These reactions illustrate the reactivity of phosphine compounds, particularly in the presence of oxidizing agents or acids .

Phosphine, (2-methylpropyl)- can be synthesized through several methods:

- Alkylation of Phosphine: One common method involves the reaction of phosphorus trihydride with 2-methylpropyl halides:where R represents the 2-methylpropyl group.

- Reduction of Phosphorus Compounds: Another method involves reducing phosphorus oxides or other derivatives using reducing agents like lithium aluminum hydride.

These synthesis routes highlight the versatility in producing various phosphine derivatives based on starting materials and desired functionalization .

Phosphine, (2-methylpropyl)- finds applications in various fields:

- Catalysis: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation and carbon-carbon bond formation.

- Agricultural Chemistry: Similar compounds are utilized as pesticides and herbicides due to their efficacy against pests.

- Organic Synthesis: It serves as a reagent in organic synthesis for constructing complex molecules.

The unique properties of phosphines make them valuable in synthetic chemistry and industrial applications .

Interaction studies involving phosphine, (2-methylpropyl)- focus primarily on its reactivity with metal complexes and other organic substrates. These studies assess how the compound interacts with catalysts in various reactions, influencing reaction pathways and efficiencies. Understanding these interactions is crucial for optimizing its application in catalysis and synthesis .

Phosphine, (2-methylpropyl)- shares similarities with other organophosphorus compounds, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methylphosphine | CH₃PH₂ | Simplest organophosphorus compound |

| Diphenylphosphine | C₁₂H₁₅P | Contains phenyl groups; used in organic synthesis |

| Triphenylphosphine | C₁₈H₁₅P | Commonly used as a ligand in coordination chemistry |

| Phosphine oxide | R₃PO | Oxidized form; exhibits different reactivity |

Phosphine, (2-methylpropyl)- is unique due to its specific alkyl substituents which influence its chemical behavior and reactivity compared to other phosphines. The presence of branched alkyl groups may enhance steric hindrance and alter electronic properties compared to linear or aromatic counterparts .

| Method | Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Alkylation | RMgX + PCl₃/RPCl₂ | -78 to 25 | 52-86 | Versatile, mild conditions | Air sensitive, stoichiometric |

| Halophosphine Substitution | PCl₃ + RMgX/RLi | -78 to 25 | 60-90 | Direct synthesis | Limited scope |

| Metal Phosphide Reaction | NaPH₂/LiPH₂ + RX | 0 to 50 | 40-80 | Atom economical | Poor selectivity |

| Reduction of Phosphine Oxides | R₃P=O + reducing agent | 20 to 150 | 70-95 | Regenerates from waste | Requires harsh conditions |

Halophosphine substitution reactions provide an alternative route that involves the sequential addition of organometallic reagents to phosphorus trihalides. This methodology allows for the controlled introduction of different alkyl groups, enabling the synthesis of both symmetric and asymmetric phosphines [3]. The reaction mechanism proceeds through a series of nucleophilic substitution steps, where each successive alkylation becomes progressively more challenging due to the increasing steric hindrance around the phosphorus center.

Metal phosphide reactions utilize sodium or lithium phosphide anions as nucleophiles that attack alkyl halides to form carbon-phosphorus bonds [3]. While this approach offers excellent atom economy, it suffers from poor selectivity and often produces complex mixtures of primary, secondary, and tertiary phosphines. The reaction conditions typically require elevated temperatures and extended reaction times to achieve reasonable conversion rates.

The reduction of phosphine oxides has emerged as a valuable strategy for phosphine regeneration, particularly in industrial applications where phosphine oxides accumulate as byproducts [4] [5]. This approach employs various reducing agents, including trichlorosilane, lithium aluminum hydride, and more recently developed phosphite-based reducing systems [4]. The mild iodine-catalyzed reduction using trialkyl phosphites represents a significant advancement, operating at room temperature with excellent scalability [5].

Modern Catalytic Approaches for Carbon-Phosphorus Bond Formation

Modern catalytic methodologies for carbon-phosphorus bond formation have revolutionized the synthesis of phosphine, (2-methylpropyl)- through the development of highly efficient transition metal-catalyzed processes. These approaches offer significant advantages over traditional methods, including improved selectivity, milder reaction conditions, and enhanced functional group tolerance [6] [7] [8] [9] [10].

Nickel-catalyzed carbon-phosphorus cross-coupling reactions have emerged as powerful tools for phosphine synthesis. These systems utilize nickel complexes in combination with phosphine ligands to facilitate the coupling of phosphorus nucleophiles with various electrophiles [9] [10]. The nickel-catalyzed phosphonylation of aryl halides proceeds through oxidative addition, transmetalation, and reductive elimination steps, allowing for the construction of carbon-phosphorus bonds under relatively mild conditions [10]. Reaction temperatures typically range from room temperature to 100°C, with turnover numbers reaching 50-500 depending on the specific catalyst system employed.

Modern Catalytic Approaches

| Catalyst | Reaction Type | Substrate Scope | Conditions | TON | Selectivity |

|---|---|---|---|---|---|

| Nickel complexes | C-P cross-coupling | Aryl halides, nitriles | Mild, base required | 50-500 | High regioselectivity |

| Palladium complexes | C-P bond formation | Aryl/alkyl halides | Mild, ligand dependent | 100-1000 | Excellent stereocontrol |

| Rhodium complexes | Hydrophosphination | Alkenes, alkynes | Mild, H₂ atmosphere | 20-200 | Anti-Markovnikov |

| Photoredox catalysts | Radical C-P coupling | Alkenes, aldehydes | Visible light, RT | 10-100 | Functional group tolerant |

Palladium-catalyzed carbon-phosphorus bond formation represents another significant advancement in phosphine synthesis methodology [11] [12]. These systems demonstrate exceptional stereocontrol and can accommodate a wide range of substrates, including both aryl and alkyl halides [11]. The palladium-catalyzed synthesis of phosphine-chiral compounds has been particularly successful, achieving enantiomeric excesses up to 99% under optimized conditions [11]. The reaction mechanism involves the formation of palladium-phosphide intermediates followed by transmetalation and reductive elimination to forge the desired carbon-phosphorus bonds.

Rhodium-catalyzed hydrophosphination reactions provide direct access to alkylphosphines through the addition of phosphorus-hydrogen bonds across carbon-carbon multiple bonds [13]. This methodology offers excellent regioselectivity, typically favoring anti-Markovnikov addition products [13]. The rhodium complexes employed in these transformations often incorporate nitrogen-heterocyclic carbene ligands, which prevent catalyst deactivation through diphosphine coordination and enable productive catalytic turnover [13].

Photoredox catalysis has emerged as a powerful tool for carbon-phosphorus bond formation under exceptionally mild conditions [7] [14]. These systems utilize visible light to generate phosphorus-centered radicals that subsequently couple with various organic substrates [7]. The photocatalytic approach offers excellent functional group tolerance and can be conducted at room temperature without the need for inert atmosphere protection in many cases [7]. Quantum dot catalysts have shown particular promise in this area, enabling the simultaneous activation of multiple substrates for efficient carbon-phosphorus bond construction [7].

Industrial-Scale Production and Purification Processes

Industrial-scale production of phosphine, (2-methylpropyl)- requires sophisticated process design and engineering to ensure high yields, consistent quality, and economic viability. Modern industrial production facilities employ continuous flow reactors, advanced purification systems, and comprehensive quality control measures to produce phosphines at multi-kilogram to metric ton scales [15] [16] [17].

Continuous flow synthesis represents the predominant industrial approach for large-scale phosphine production [15]. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better process control, and reduced residence times [15]. Typical industrial continuous flow systems operate with residence times ranging from 5 to 60 minutes, achieving purities of 95-99.5% with minimal waste generation [15]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality.

Industrial-Scale Production Processes

| Process | Scale | Residence Time | Purity (%) | Energy Efficiency | Waste Generation |

|---|---|---|---|---|---|

| Continuous flow synthesis | Kg to metric tons | 5-60 minutes | 95-99.5 | High | Minimal |

| Batch reactor production | 100g to 100kg | 2-24 hours | 90-98 | Moderate | Moderate |

| Microwave-assisted | 1-50g | 5-30 minutes | 85-95 | Low | Low |

| Electrochemical synthesis | 10-500g | 1-8 hours | 90-97 | High | Minimal |

Batch reactor production continues to play an important role in industrial phosphine synthesis, particularly for specialized applications requiring precise control over reaction conditions [15]. These systems typically handle production scales from 100 grams to 100 kilograms, with reaction times ranging from 2 to 24 hours [15]. While batch processes generally achieve lower purities (90-98%) compared to continuous flow systems, they offer greater flexibility in terms of product variety and can accommodate smaller production volumes more economically.

Industrial purification processes for phosphine, (2-methylpropyl)- primarily rely on distillation techniques due to the compound's favorable volatility characteristics [4] [5]. The boiling point of 80.3°C at atmospheric pressure makes distillation highly effective for separating the desired product from higher-boiling impurities and reaction byproducts [18]. Industrial distillation columns typically achieve purities of 98-99.9% with recovery yields of 85-95% [4].

Purification Techniques

| Technique | Purity Achieved (%) | Recovery Yield (%) | Equipment Cost | Scalability | Energy Requirements |

|---|---|---|---|---|---|

| Distillation | 98-99.9 | 85-95 | Low | Excellent | High |

| Crystallization | 95-99 | 70-90 | Low | Good | Low |

| Chromatography | 99-99.9 | 60-85 | High | Limited | Moderate |

| Sublimation | 99-99.5 | 80-95 | Moderate | Moderate | High |

Crystallization techniques find limited application in phosphine purification due to the liquid nature of phosphine, (2-methylpropyl)- at room temperature [18]. However, crystallization of phosphine-borane adducts or phosphine oxides can serve as effective purification strategies when combined with subsequent reduction steps [4]. Chromatographic purification methods, while capable of achieving exceptional purity levels (99-99.9%), are generally reserved for analytical or research applications due to their high cost and limited scalability [4].

Advanced purification technologies increasingly incorporate membrane separation, molecular distillation, and supercritical fluid extraction techniques [17]. These methods offer enhanced selectivity and can achieve ultra-high purity levels required for specialized applications in semiconductor manufacturing and pharmaceutical synthesis [17]. The integration of multiple purification techniques in series often provides the optimal balance between purity, yield, and economic considerations in industrial production settings.

Byproduct Analysis and Reaction Optimization

Comprehensive byproduct analysis and systematic reaction optimization are essential components of efficient phosphine synthesis, particularly for industrial applications where economic considerations demand maximum yield and minimal waste generation [19] [20] [21] [22]. Understanding the formation mechanisms and identities of reaction byproducts enables the development of strategies to suppress their formation and recover valuable materials from waste streams.

The most prevalent byproducts in phosphine, (2-methylpropyl)- synthesis arise from several distinct pathways. Grignard alkylation reactions typically generate magnesium salts as primary byproducts, comprising 15.2% by weight of the total reaction mixture [19]. These inorganic salts form through salt metathesis reactions and are readily removed through aqueous workup procedures [19]. However, their formation represents a significant atom economy challenge, as they constitute unavoidable stoichiometric waste.

Byproduct Analysis in Phosphine Synthesis

| Synthesis Method | Primary Byproduct | Concentration (% w/w) | Formation Mechanism | Toxicity Level | Removal Method | Recovery Potential |

|---|---|---|---|---|---|---|

| Grignard Alkylation | Magnesium salts (MgX₂) | 15.2 | Salt metathesis | Low | Water wash | No |

| Grignard Alkylation | Unreacted phosphine oxide | 3.8 | Air oxidation | Moderate | Distillation | Yes |

| Halophosphine Substitution | Alkyl halides | 8.7 | Elimination reaction | High | Distillation | Yes |

| Halophosphine Substitution | Phosphine oxide | 5.1 | Hydrolysis | Moderate | Reduction | Yes |

| Metal Phosphide Reaction | Alkali metal halides | 12.3 | Nucleophilic substitution | Low | Water wash | No |

| Metal Phosphide Reaction | Secondary phosphines | 6.9 | Incomplete conversion | High | Chromatography | Yes |

Phosphine oxide byproducts represent a significant concern in phosphine synthesis due to their formation through multiple pathways [22]. Air oxidation of the desired phosphine product during synthesis or workup procedures can result in phosphine oxide concentrations of 2.8-5.1% by weight [22]. These byproducts are particularly problematic because they can interfere with subsequent catalytic applications and require specialized reduction procedures for recovery [22]. The development of mild reduction methods using phosphites and iodine catalysis has significantly improved the economic viability of phosphine oxide recycling [4] [5].

Secondary phosphines and bis-phosphine adducts arise from incomplete conversion or over-addition reactions, particularly in hydrophosphination processes [20]. These byproducts typically comprise 4.2-6.9% of the reaction mixture and present significant purification challenges due to their similar physical properties to the desired tertiary phosphine product [20]. Chromatographic separation techniques are often required for their removal, although their recovery can provide valuable starting materials for subsequent synthetic transformations.

Reaction Optimization Strategies

| Parameter | Optimal Range | Impact on Yield (%) | Byproduct Reduction (%) | Energy Cost Impact | Implementation Difficulty |

|---|---|---|---|---|---|

| Temperature Control | 0-25°C | +15-25 | -20-35 | Minimal | Easy |

| Reaction Time | 2-6 hours | +10-20 | -15-25 | Low | Easy |

| Reagent Stoichiometry | 1.05-1.2 equiv | +8-15 | -25-40 | Minimal | Moderate |

| Atmosphere Control | Strict inert | +20-30 | -30-50 | Moderate | Easy |

| Catalyst Loading | 2-10 mol% | +5-15 | -10-20 | Low | Moderate |

| Solvent Selection | Dry THF/Et₂O | +12-18 | -15-25 | Low | Easy |

| Addition Rate | 0.5-2 mL/min | +8-12 | -20-30 | Minimal | Moderate |

| Mixing Efficiency | 300-500 rpm | +5-10 | -10-15 | Low | Easy |

Systematic optimization of reaction parameters has demonstrated substantial improvements in both yield and byproduct reduction [20]. Temperature control emerges as the most critical parameter, with optimal ranges of 0-25°C providing yield improvements of 15-25% while reducing byproduct formation by 20-35% [20]. Strict atmosphere control under inert conditions yields even more dramatic improvements, with yield increases of 20-30% and byproduct reductions of 30-50% [20].

Reagent stoichiometry optimization proves particularly effective for byproduct minimization, with slight excesses of 1.05-1.2 equivalents providing optimal results [20]. This approach reduces byproduct formation by 25-40% while maintaining acceptable yield improvements of 8-15% [20]. The precise control of addition rates and mixing efficiency further enhances reaction outcomes, with optimized stirring speeds of 300-500 rpm and controlled addition rates of 0.5-2 mL/min providing measurable improvements in both yield and selectivity [20].

Advanced process analytical technologies, including in-line spectroscopic monitoring and real-time reaction calorimetry, enable continuous optimization of industrial phosphine synthesis processes [17]. These tools provide immediate feedback on reaction progress and byproduct formation, allowing for dynamic adjustment of reaction conditions to maintain optimal performance throughout the production campaign [17]. The integration of machine learning algorithms with process analytical data has shown promise for predictive optimization and automated process control in industrial phosphine manufacturing [17].

Physical Properties of Phosphine, (2-methylpropyl)-

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₄H₁₁P | Standard |

| CAS Number | 4023-52-3 | Registry |

| Molecular Weight | 90.10 g/mol | Standard |

| Boiling Point | 80.3°C at 760 mmHg | Atmospheric pressure |

| Flash Point | 2.4°C | Standard |

| Vapor Pressure | 95.3 mmHg at 25°C | Room temperature |

| Density | Not determined | Not available |

| Solubility | Insoluble in water | Ambient |

| Stability | Air sensitive | Under air |

| Odor | Garlic-like | Low concentrations |

Phosphine, (2-methylpropyl)-, also known as isobutylphosphine, exhibits characteristic thermal decomposition behavior typical of organophosphorus compounds with specific kinetic parameters that distinguish it from simpler phosphine derivatives. The compound undergoes thermal decomposition through a well-defined mechanism that begins with phosphorus-hydrogen bond cleavage, followed by carbon-phosphorus bond scission [1] [2] [3].

The thermal decomposition of phosphine, (2-methylpropyl)- commences at approximately 375°C, based on general phosphine decomposition studies, with complete decomposition occurring around 593°C [4] [5]. This temperature range is significantly higher than that of unsubstituted phosphine, which begins decomposition at much lower temperatures, indicating the stabilizing effect of the alkyl substituent on the phosphorus center [5].

The decomposition kinetics follow first-order behavior, consistent with other phosphine derivatives studied in the literature [3] [6]. The activation energy for decomposition ranges between 72-105 kilojoules per mole, as determined from kinetic studies on related phosphine systems [1] [7]. The pre-exponential factor is estimated to be in the range of 10¹⁵ to 10¹⁶ inverse seconds, typical for unimolecular decomposition processes involving phosphorus-hydrogen bond breaking [1] [6].

The primary decomposition pathway involves initial dissociation of phosphorus-hydrogen bonds, which serves as the rate-determining step [1] [6]. This is followed by fragmentation of the carbon-phosphorus bonds, leading to the formation of phosphorus dimers (P₂), molecular hydrogen (H₂), and various hydrocarbon fragments including isobutyl radicals [1] [3] [8]. The presence of metal surfaces can catalytically accelerate the decomposition process, reducing the activation barrier and increasing the overall reaction rate [1] [6].

Table 1: Decomposition Kinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Onset Temperature | ~375°C | [4] [5] |

| Complete Decomposition | ~593°C | [4] [5] |

| Activation Energy | 72-105 kJ/mol | [1] [7] |

| Kinetic Order | First order | [3] [6] |

| Pre-exponential Factor | 10¹⁵-10¹⁶ s⁻¹ | [1] [6] |

Phase Behavior and Volatility Characteristics

Phosphine, (2-methylpropyl)- exists as a colorless liquid at standard temperature and pressure with distinctive volatility characteristics that significantly impact its handling and storage requirements [9] [10]. The compound exhibits a boiling point of 80.3°C at 760 millimeters of mercury, positioning it in the highly volatile liquid category [10].

The vapor pressure of phosphine, (2-methylpropyl)- is exceptionally high at 95.3 millimeters of mercury at 25°C, indicating rapid vapor generation under ambient conditions [10]. This high volatility necessitates stringent containment measures and vapor control systems during handling operations. The compound's flash point of 2.4°C further emphasizes its extremely hazardous nature with respect to fire and explosion risks [10].

The density of phosphine, (2-methylpropyl)- is 0.811 grams per milliliter at 25°C, which is lower than that of water, contributing to its rapid evaporation characteristics [9]. The refractive index is measured at 1.451 at 20°C, providing useful identification parameters for analytical purposes [9].

Comparative analysis with related phosphine compounds reveals that the volatility decreases significantly with increasing molecular weight and steric bulk around the phosphorus center. While unsubstituted phosphine (PH₃) exists as an extremely volatile gas with a boiling point of -87.7°C, the addition of the isobutyl group raises the boiling point substantially to 80.3°C [4] [5] [10].

Table 2: Phase Behavior and Volatility Data

| Property | Value | Comparative Notes | Reference |

|---|---|---|---|

| Physical State (25°C) | Colorless liquid | Higher bp than PH₃ | [9] [10] |

| Boiling Point | 80.3°C | Much higher than PH₃ (-87.7°C) | [10] |

| Vapor Pressure (25°C) | 95.3 mmHg | Lower than PH₃ (>22,000 mmHg) | [10] |

| Flash Point | 2.4°C | Extremely low | [10] |

| Density (25°C) | 0.811 g/mL | Less dense than water | [9] |

Solubility Parameters in Organic Media

The solubility behavior of phosphine, (2-methylpropyl)- in organic solvents follows predictable patterns based on its molecular structure and polarity characteristics. The compound exhibits very low solubility in water due to its hydrophobic isobutyl substituent and the tendency to undergo hydrolysis reactions in aqueous media [11] [12]. The limited water solubility is further compromised by the reactive nature of the phosphine functionality toward moisture.

In organic solvent systems, phosphine, (2-methylpropyl)- demonstrates good to excellent solubility in most non-polar and moderately polar organic media [11]. The compound shows particularly favorable solubility in hydrocarbon solvents such as hexane, cyclohexane, and toluene, where the hydrophobic alkyl chain enhances miscibility [11]. The solubility pattern follows the general principle that lower polarity solvents provide better dissolution for this organophosphine compound.

Ether solvents, including diethyl ether and tetrahydrofuran, provide excellent solvation for phosphine, (2-methylpropyl)-, making these systems particularly useful for synthetic applications [11]. The compatibility with ether solvents is enhanced by the similar electronic characteristics and the absence of strongly hydrogen-bonding interactions that might interfere with phosphine reactivity.

Alcohol solvents present a more complex solubility profile, where moderate solubility is observed but potential complications arise from possible reactivity between the phosphine and hydroxyl functionalities [11]. The extent of such interactions depends on the specific alcohol, with primary alcohols generally showing less reactivity than secondary or tertiary alcohols.

The XLogP3-AA value of 1.2 indicates moderate lipophilicity, consistent with the observed solubility patterns favoring organic over aqueous media [13]. This partition coefficient suggests that the compound will preferentially distribute into organic phases in biphasic systems.

Table 3: Solubility Characteristics in Organic Media

| Solvent Class | Solubility | Mechanism | Applications | Reference |

|---|---|---|---|---|

| Hydrocarbons | Excellent | Hydrophobic interactions | Synthetic reactions | [11] |

| Ethers | Excellent | Compatible electronics | Preferred reaction medium | [11] |

| Alcohols | Moderate | Some H-bonding possible | Limited use | [11] |

| Aromatic solvents | Good | π-system interactions | Specialized applications | [11] |

| Water | Very poor | Hydrolysis occurs | Not recommended | [11] [12] |